molecular formula C16H16ClNO3S2 B12143272 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B12143272
M. Wt: 369.9 g/mol
InChI Key: MKMJZARPLQWDBB-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This step may involve the reaction of a thiophene derivative with an oxidizing agent to introduce the dioxidotetrahydrothiophenyl moiety.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moieties.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with unique electronic properties.

Biology

    Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-ylmethyl)benzamide: Lacks the chloro and dioxidotetrahydrothiophenyl groups.

    3-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group.

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

The unique combination of the chloro, dioxidotetrahydrothiophenyl, and thiophen-2-ylmethyl groups in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H16ClNO3S2

Molecular Weight

369.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16ClNO3S2/c17-13-4-1-3-12(9-13)16(19)18(10-15-5-2-7-22-15)14-6-8-23(20,21)11-14/h1-5,7,9,14H,6,8,10-11H2

InChI Key

MKMJZARPLQWDBB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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